molecular formula C6H11N3 B13449846 (3-ethyl-1H-pyrazol-4-yl)methanamine

(3-ethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13449846
M. Wt: 125.17 g/mol
InChI Key: GXNHNHYGFBGSET-UHFFFAOYSA-N
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Description

(3-Ethyl-1H-pyrazol-4-yl)methanamine is a pyrazole-derived primary amine characterized by an ethyl substituent at the 3-position and a methanamine group at the 4-position of the pyrazole ring. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(5-ethyl-1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-2-6-5(3-7)4-8-9-6/h4H,2-3,7H2,1H3,(H,8,9)

InChI Key

GXNHNHYGFBGSET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of ethyl hydrazine with 1,3-diketones or β-ketoesters to form the pyrazole ring. The resulting intermediate can then be further reacted with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production of (3-ethyl-1H-pyrazol-4-yl)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

(3-ethyl-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (3-ethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the pyrazole ring allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (3-ethyl-1H-pyrazol-4-yl)methanamine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Ring) Key Features
(3-Ethyl-1H-pyrazol-4-yl)methanamine C₆H₁₁N₃ 125.17 3-Ethyl, 4-CH₂NH₂ Primary amine; moderate lipophilicity
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine C₈H₁₅N₃O 169.22 3-Ethyl, 5-OCH₃, 1-CH₃, 4-CH₂NH₂ Methoxy group increases polarity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (oxalate salt) C₆H₁₁N₃·C₂H₂O₄ 215.21 (salt) 1,3-Dimethyl, 4-CH₂NH₂ Salt form improves solubility
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C₁₅H₁₄N₄ 250.30 1-Ph, 3-Pyridinyl, 4-CH₂NH₂ Aromatic groups enhance π-π interactions
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (2HCl salt) C₈H₁₅N₃·2HCl 214.14 (salt) 1-Ethyl, 3-CH₃, 4-CH₂NH₂ Dual alkyl groups modulate steric effects

Key Observations :

  • Solubility : Salt forms (e.g., oxalate in or HCl in ) significantly improve aqueous solubility, critical for drug formulation.
  • Electronic Effects : Methoxy groups (e.g., ) introduce electron-withdrawing properties, altering reactivity and metabolic stability.

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